gymnoascolide B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Gymnoascolide B, also known as this compound, is a useful research compound. Its molecular formula is C18H16O4 and its molecular weight is 296.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反应分析

Structural and Functional Basis

Gymnoascolide B is presumed to be a furanone derivative, similar to gymnoascolide A ( ). Furanones typically exhibit reactivity at the lactone ring and substituent functional groups (e.g., benzyl, phenyl). Key reactive sites likely include:

-

α,β-unsaturated carbonyl system (electrophilic addition)

-

Lactone ring (hydrolysis or nucleophilic substitution)

-

Aromatic substituents (electrophilic substitution or oxidation)

Ring-Opening Reactions

The lactone moiety may undergo hydrolysis under acidic or basic conditions:

Gymnoascolide B+H2OH+/OH−Diacid or salt derivative

Conditions :

-

Acidic: HCl (aq), reflux → diacid product

-

Basic: NaOH (aq) → sodium carboxylate

Electrophilic Additions

The α,β-unsaturated carbonyl system could participate in conjugate additions:

Gymnoascolide B+NH3→Michael adduct amine addition

Catalysts : Lewis acids (e.g., AlCl₃) or organocatalysts.

Functional Group Modifications

Aromatic substituents (e.g., benzyl groups) may undergo halogenation or sulfonation:

Gymnoascolide B+Br2FeBr3Brominated derivative

Synthetic Strategies (Analogous to Gymnoascolide A)

Key steps from gymnoascolide A synthesis ( ) suggest potential routes for this compound:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Chemoselective SN2′ coupling | Phenylmagnesium bromide | Introduction of benzyl/phenyl groups |

| 2 | Allylic substitution | Organometallic reagents (e.g., Grignard) | Functionalization at allylic position |

| 3 | Regioselective reduction | N-Selectride (K-Selectride) | Selective reduction of carbonyl groups |

Bioorthogonal Reactivity (Theoretical)

In biological systems, this compound may engage in dynamic covalent reactions ( ):

| Reaction Type | Trigger | Example |

|---|---|---|

| Oxime ligation | pH (acidic) | Reaction with hydroxylamines |

| Thiol-Michael addition | Glutathione (GSH) | Conjugation with cellular thiols |

| ROS-mediated oxidation | Reactive oxygen species | Oxidation of boronic acid groups |

Challenges and Research Gaps

-

No peer-reviewed studies specifically addressing this compound’s reactivity were found in the indexed literature.

-

Predictions rely on structural analogs (e.g., gymnoascolide A) and general furanone chemistry.

-

Experimental validation is critical, particularly for verifying regioselectivity and stereochemical outcomes.

Proposed Experimental Framework

常见问题

Basic Research Questions

Q. What methodological approaches are recommended for the initial isolation and purification of Gymnoascolide B from natural sources?

- Answer : Effective isolation typically involves sequential extraction using solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) followed by chromatographic techniques. Column chromatography with silica gel or Sephadex LH-20 is commonly employed for fractionation. Final purification can be achieved via reverse-phase HPLC, with purity validated by NMR and LC-MS . For reproducibility, document solvent gradients, column dimensions, and detection wavelengths in detail .

Q. How can structural elucidation of this compound be systematically conducted?

- Answer : Combine spectroscopic methods:

- 1D/2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) to assign planar structure and stereochemistry.

- High-resolution mass spectrometry (HRMS) for molecular formula confirmation.

- X-ray crystallography (if crystals are obtainable) for absolute configuration.

Cross-validate data with literature on related compounds to resolve ambiguities .

Q. What in vitro bioassay models are suitable for preliminary bioactivity screening of this compound?

- Answer : Use cell-based assays (e.g., MTT assay for cytotoxicity) and enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments. Ensure cell lines are authenticated and mycoplasma-free .

Q. How should researchers handle raw data discrepancies in spectral analysis (e.g., NMR shifts conflicting with predicted values)?

- Answer : Re-examine sample purity via TLC or HPLC. If impurities are ruled out, consider solvent effects, tautomerism, or conformational dynamics. Compare with structurally analogous compounds and consult computational tools (e.g., DFT calculations for NMR shift predictions) .

Q. What protocols ensure reproducibility in quantifying this compound in complex matrices?

- Answer : Develop a validated LC-MS/MS method with internal standards (e.g., deuterated analogs). Perform spike-and-recovery experiments to assess matrix effects. Report limits of detection (LOD) and quantification (LOQ), and include inter-day/intra-day precision data .

Advanced Research Questions

Q. How can researchers optimize experimental designs to resolve contradictory bioactivity results between in vitro and in vivo models for this compound?

- Answer :

- In vitro : Confirm compound stability in assay media (e.g., pH, temperature) and assess permeability (e.g., Caco-2 monolayer assay).

- In vivo : Evaluate pharmacokinetics (e.g., bioavailability, half-life) and metabolite profiling. Use knockout animal models to isolate target pathways. Statistical tools like ANOVA with post-hoc tests can identify confounding variables .

Q. What strategies are effective for identifying off-target interactions of this compound in multi-omic studies?

- Answer : Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR/GC-MS) data. Use pathway enrichment analysis (e.g., KEGG, GO) and network pharmacology tools (e.g., STRING, Cytoscape) to map interactions. Validate hits via CRISPR/Cas9 gene silencing .

Q. How should researchers address low yields during semi-synthetic derivatization of this compound?

- Answer : Employ Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst concentration). Use kinetic studies (e.g., in situ FTIR) to monitor intermediate formation. Consider biocatalytic approaches (e.g., engineered enzymes) for stereoselective modifications .

Q. What computational methods enhance the prediction of this compound’s mechanism of action when experimental data is limited?

- Answer : Perform molecular docking (e.g., AutoDock Vina) against target protein libraries. Use molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can meta-analyses reconcile conflicting reports on this compound’s pharmacokinetic properties across studies?

属性

分子式 |

C18H16O4 |

|---|---|

分子量 |

296.3 g/mol |

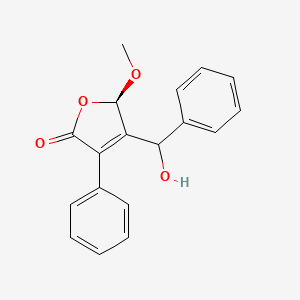

IUPAC 名称 |

(2R)-3-[hydroxy(phenyl)methyl]-2-methoxy-4-phenyl-2H-furan-5-one |

InChI |

InChI=1S/C18H16O4/c1-21-18-15(16(19)13-10-6-3-7-11-13)14(17(20)22-18)12-8-4-2-5-9-12/h2-11,16,18-19H,1H3/t16?,18-/m1/s1 |

InChI 键 |

MNJDDTIBFQZPQZ-UHUGOGIASA-N |

手性 SMILES |

CO[C@H]1C(=C(C(=O)O1)C2=CC=CC=C2)C(C3=CC=CC=C3)O |

规范 SMILES |

COC1C(=C(C(=O)O1)C2=CC=CC=C2)C(C3=CC=CC=C3)O |

同义词 |

gymnoascolide B |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。